5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol 5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Brand Name: Vulcanchem
CAS No.: 886914-51-8
VCID: VC7642847
InChI: InChI=1S/C21H22ClN5O2S/c1-2-17-23-21-27(24-17)20(28)19(30-21)18(16-7-4-12-29-16)26-10-8-25(9-11-26)15-6-3-5-14(22)13-15/h3-7,12-13,18,28H,2,8-11H2,1H3
SMILES: CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C5=CC(=CC=C5)Cl)O
Molecular Formula: C21H22ClN5O2S
Molecular Weight: 443.95

5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

CAS No.: 886914-51-8

Cat. No.: VC7642847

Molecular Formula: C21H22ClN5O2S

Molecular Weight: 443.95

* For research use only. Not for human or veterinary use.

5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol - 886914-51-8

Specification

CAS No. 886914-51-8
Molecular Formula C21H22ClN5O2S
Molecular Weight 443.95
IUPAC Name 5-[[4-(3-chlorophenyl)piperazin-1-yl]-(furan-2-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Standard InChI InChI=1S/C21H22ClN5O2S/c1-2-17-23-21-27(24-17)20(28)19(30-21)18(16-7-4-12-29-16)26-10-8-25(9-11-26)15-6-3-5-14(22)13-15/h3-7,12-13,18,28H,2,8-11H2,1H3
Standard InChI Key SGOUNLAGJIBHBQ-UHFFFAOYSA-N
SMILES CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C5=CC(=CC=C5)Cl)O

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 5-[[4-(3-chlorophenyl)piperazin-1-yl]-(furan-2-yl)methyl]-2-ethyl- thiazolo[3,2-b][1,2,] triazol-6-ol, reflects its intricate architecture. Its molecular formula, C₂₁H₂₂ClN₅O₂S, corresponds to a molecular weight of 443.95 g/mol and a CAS registry number of 886914-51-8. The structure integrates a thiazolo[3,2-b][1, triazol-6-ol core, a 2-ethyl substituent, and a hybrid side chain combining furan-2-ylmethyl and 4-(3-chlorophenyl)piperazine groups.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.886914-51-8
Molecular FormulaC₂₁H₂₂ClN₅O₂S
Molecular Weight443.95 g/mol
IUPAC Name5-[[4-(3-Chlorophenyl)piperazin-1-yl]-(furan-2-yl)methyl]-2-ethyl- thiazolo[3,2-b] triazol-6-ol
SMILESCCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C5=CC(=CC=C5)Cl)O

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remain unpublished, analogous thiazolo-triazole derivatives exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters spanning a = 7.2–7.3 Å, b = 12.2–12.3 Å, and c = 18.1–18.2 Å . Spectroscopic characterization typically involves ¹H-NMR (nuclear magnetic resonance) for confirming proton environments, IR (infrared spectroscopy) for functional group analysis, and MS (mass spectrometry) for molecular ion validation .

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategy

Synthesis begins with 4-(3-chlorophenyl)piperazine and 5-(furan-2-ylmethyl)-2-ethylthiazolo[3,2-b] triazol-6-ol precursors. Key steps include:

  • S-Alkylation: Reaction of triazole-thiol intermediates with halogenated ketones (e.g., 2-bromo-4′-fluoroacetophenone) to form S-alkylated intermediates .

  • Cyclization: Acid-mediated cyclization (e.g., sulfuric acid at 0°C) to construct the thiazolo-triazole core .

  • Mannich-Type Condensation: Introduction of the 3-chlorophenylpiperazine moiety via nucleophilic substitution.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield Optimization Factors
S-Alkylation2-Bromo-4′-fluoroacetophenone, K₂CO₃, DMF, 60°CSolvent polarity, base strength
CyclizationH₂SO₄, 0°C, 4 hTemperature control, acid concentration
Condensation4-(3-Chlorophenyl)piperazine, EtOH, refluxStoichiometry, reaction duration

Challenges in Purification and Yield

The compound’s polarity and propensity for byproduct formation necessitate chromatographic purification (e.g., silica gel, eluent: CH₂Cl₂/MeOH 9:1). Reported yields for analogous syntheses range from 45–60%, influenced by solvent choice and intermediate stability .

TargetAssay SystemPotential Effect
5-HT₁A ReceptorIn vitro bindingAnxiolytic, antidepressant
COX-2Enzyme inhibitionAnti-inflammatory
Bacterial topoisomerase IVMIC assayAntibacterial

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

Replacing the 3-chlorophenyl group with 4-fluorophenyl (as in related compounds) enhances antibacterial potency but reduces CNS penetration due to increased hydrophilicity . The furan-2-ylmethyl group contributes to π-π stacking interactions with microbial enzymes, a feature critical for target binding .

Solubility and Bioavailability Considerations

Despite its logP value of ~3.2 (predicted), aqueous solubility remains uncharacterized. Structural modifications, such as prodrug formulation (e.g., phosphate esters), could improve pharmacokinetics.

Future Research Directions

Mechanistic Studies

In vitro assays to elucidate interactions with 5-HT receptors and antimicrobial targets are imperative. Molecular docking studies using PDB ID 1A25 (COX-2) and 4U0Q (bacterial topoisomerase IV) could validate hypothetical binding modes .

In Vivo Efficacy and Toxicity Profiling

Rodent models of inflammation and infection should assess dose-dependent responses. Acute toxicity studies (LD₅₀ determination) and hepatorenal safety evaluations are prerequisites for preclinical development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator